Ammonium dithionate
Description
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Properties
Molecular Formula |
H8N2O6S2 |
|---|---|
Molecular Weight |
196.21 g/mol |
InChI |
InChI=1S/2H3N.H2O6S2/c;;1-7(2,3)8(4,5)6/h2*1H3;(H,1,2,3)(H,4,5,6) |
InChI Key |
MVWDMDKITGEAOA-UHFFFAOYSA-N |
Canonical SMILES |
[NH4+].[NH4+].[O-]S(=O)(=O)S(=O)(=O)[O-] |
Synonyms |
ammonium dithionate |
Origin of Product |
United States |
Q & A
Q. What are the established laboratory methods for synthesizing ammonium dithionate, and how do reaction conditions influence product purity?
Ammonium dithionate can be synthesized via oxidation of ammonium bisulfite (NHHSO) using manganese dioxide (MnO) under acidic conditions. Critical parameters include:
- pH : Optimal yields are achieved at pH 2–4, as lower pH accelerates radical-mediated oxidation pathways .
- Temperature : Higher temperatures (e.g., 40–60°C) enhance reaction rates but may promote decomposition; apparent activation energy for dithionate formation is ~7 kJ/mol .
- Oxidant concentration : Excess SO or MnO improves conversion efficiency but requires post-synthesis purification to remove byproducts like sulfate (SO) . Methodological tip: Use ion chromatography (IC) to monitor dithionate and sulfate levels during synthesis .
Q. How can dithionate ions be quantitatively analyzed in complex matrices such as leaching solutions or environmental samples?
Ion chromatography (IC) with suppressed conductivity detection is the gold standard. Key optimizations include:
- Mobile phase : Gradient elution with KOH (e.g., 1.2 mL/min flow rate) separates dithionate (SO) and sulfate (SO) with detection limits of 0.63 mg/L and 0.42 mg/L, respectively .
- Validation : Calibrate with standards in the 5–200 mg/L range and validate accuracy (99.5–111%) using spiked recovery tests .
- Interference mitigation : Pre-treat samples to remove particulates and competing anions (e.g., sulfite) .
Q. What key chemical properties of ammonium dithionate make it suitable for experimental applications?
- Stability : Aqueous solutions resist decomposition under boiling conditions, making it reliable for long-term studies .
- Redox behavior : The dithionate ion (SO) is stable against mild oxidants but converts to sulfate under strong oxidizing conditions, enabling controlled redox studies .
- Ligand capability : Acts as a bidentate ligand in coordination chemistry, useful for synthesizing metal complexes .
Advanced Research Questions
Q. What factors control the reaction kinetics of ammonium dithionate formation in sulfur(IV)-iron(III) systems?
The iron(III)-catalyzed autoxidation of sulfur(IV) follows a radical mechanism:
- Rate-determining step : Oxidation of HSO radicals by Fe(III), with reaction orders of 0.955 for H and 1.014 for HSO .
- pH dependence : Lower pH (2–4) accelerates radical generation but may shift products toward sulfate if Fe(III) is depleted .
- Catalyst inhibitors : Cr and Cu suppress dithionate yields by competing for SO binding sites . Methodological note: Use kinetic modeling with parameters like (rate constant ratio) to predict product distributions .
Q. Why do studies report contradictory dithionate yields under similar experimental conditions, and how can these discrepancies be resolved?
Discrepancies arise from:
- Analytical limitations : Traditional dichromate oxidation methods overestimate sulfate by ignoring unreacted dithionate, whereas IC provides precise speciation .
- Equilibrium effects : Ionic strength and temperature variations alter equilibrium constants (e.g., , ), affecting FeSO complex stability . Resolution strategy: Normalize data using dimensionless (accounts for [H], ionic strength) and validate with computational simulations .
Q. What structural and electronic properties make ammonium dithionate superior to potassium or barium dithionate in EPR dosimetry?
- Narrow EPR linewidth : Ammonium dithionate’s theoretical spatial resolution (0.3 mm) outperforms potassium dithionate (0.3–0.625 mm) due to reduced paramagnetic broadening .
- Radical stability : γ-irradiation generates stable SO radicals, detectable even at low doses (e.g., brachytherapy applications) .
- Crystalline structure : Staggered SO configuration minimizes lattice distortions, enhancing dosimeter reproducibility .
Q. How can the formation of ammonium dithionate be selectively enhanced in multi-product sulfur oxidation systems?
- Radical scavengers : Add tert-butanol to quench competing OH radicals, directing the pathway toward dithionate .
- Catalyst tuning : Use MnO electrodes to regenerate Fe(III) catalysts, maintaining high [Fe]/[S] ratios and suppressing sulfate formation .
- O control : Limit O influx to reduce sulfate production, as dithionate formation is O-independent .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
